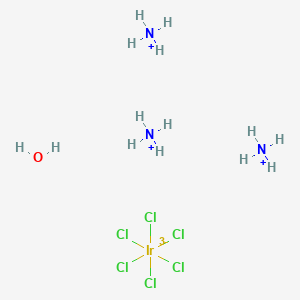
Ammonium hexachloroiridate(III) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexachloroiridate(III) hydrate: is a chemical compound with the formula (NH4)3IrCl6·xH2O. It is a coordination complex of iridium in the +3 oxidation state, with chloride ions and ammonium ions. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium hexachloroiridate(III) hydrate can be synthesized by reacting iridium(III) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving iridium(III) chloride in hydrochloric acid, followed by the addition of ammonium chloride. The mixture is then allowed to crystallize, forming this compound crystals .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization and dried to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Ammonium hexachloroiridate(III) hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form iridium(IV) compounds.
Reduction: Reducing agents such as hydrogen gas or hydrazine can reduce this compound to iridium metal.
Substitution: The chloride ligands in this compound can be substituted with other ligands such as ammonia or phosphines under appropriate conditions
Major Products Formed:
Oxidation: Iridium(IV) oxide (IrO2)
Reduction: Metallic iridium (Ir)
Substitution: Complexes such as [Ir(NH3)6]Cl3
Scientific Research Applications
Chemistry: Ammonium hexachloroiridate(III) hydrate is used as a precursor in the synthesis of various iridium complexes. It is also employed in catalysis, particularly in hydrogenation and oxidation reactions .
Biology and Medicine: In biological research, this compound is used to study the interactions of iridium compounds with biomolecules.
Industry: Industrially, this compound is used in the production of iridium-based catalysts and in the electroplating of iridium. It is also utilized in the manufacturing of electronic components and in the preparation of iridium-containing materials .
Mechanism of Action
The mechanism of action of ammonium hexachloroiridate(III) hydrate involves its ability to undergo redox reactions and form coordination complexes with various ligands. The iridium center can interact with different molecular targets, facilitating catalytic processes and other chemical transformations. The pathways involved include electron transfer and ligand exchange reactions .
Comparison with Similar Compounds
- Ammonium hexachloroplatinate(IV)
- Ammonium hexachlororhodate(III)
- Sodium hexachloroiridate(III)
Comparison: Ammonium hexachloroiridate(III) hydrate is unique due to its specific coordination environment and the properties of iridium. Compared to ammonium hexachloroplatinate(IV) and ammonium hexachlororhodate(III), it exhibits different redox potentials and catalytic activities. Sodium hexachloroiridate(III) shares some similarities but differs in its solubility and reactivity due to the presence of sodium ions instead of ammonium ions .
Properties
IUPAC Name |
triazanium;hexachloroiridium(3-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3H3N.H2O/h6*1H;;3*1H3;1H2/q;;;;;;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHBEBFYNMDGCZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H14IrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29796-57-4 |
Source


|
| Record name | Ammonium hexachloroiridate(III) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)











